molecular formula C20H19F3N4O B13411738 (1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone CAS No. 909666-68-8

(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone

Cat. No.: B13411738
CAS No.: 909666-68-8
M. Wt: 388.4 g/mol
InChI Key: UTSUKWLFSFOVMB-UHFFFAOYSA-N
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Description

(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone is a complex organic compound that features an indole core, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced to the pyridine ring using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Coupling with Piperazine: The piperazine moiety is coupled with the indole and pyridine intermediates using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry

In industry, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The piperazine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1H-Indol-6-yl)(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methanone
  • (1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-2-yl]methyl}piperazin-1-yl)methanone

Uniqueness

(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

909666-68-8

Molecular Formula

C20H19F3N4O

Molecular Weight

388.4 g/mol

IUPAC Name

1H-indol-6-yl-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H19F3N4O/c21-20(22,23)18-4-1-14(12-25-18)13-26-7-9-27(10-8-26)19(28)16-3-2-15-5-6-24-17(15)11-16/h1-6,11-12,24H,7-10,13H2

InChI Key

UTSUKWLFSFOVMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN=C(C=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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